molecular formula C15H15F3N2O2 B2787915 N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide CAS No. 1223013-39-5

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide

Cat. No. B2787915
CAS RN: 1223013-39-5
M. Wt: 312.292
InChI Key: VGOOXQPCMRNUIB-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. In

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide selectively inhibits JAK3, which is involved in the signaling pathways of several cytokines that are important in the pathogenesis of autoimmune diseases. By inhibiting JAK3, N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide reduces the activity of these cytokines and thereby reduces inflammation and joint destruction.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been shown to reduce the levels of several cytokines that are involved in the pathogenesis of autoimmune diseases, including interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-gamma). It also reduces the number of activated T cells and B cells, which are involved in the immune response. In addition, N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues and are involved in the development of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which allows for the study of the specific role of JAK3 in autoimmune diseases. It also has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical trials. However, N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. In addition, it may have off-target effects on other JAK family members, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide. One direction is the development of more selective JAK3 inhibitors that do not have off-target effects on other JAK family members. Another direction is the study of the long-term effects of N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide on the immune system, as well as its potential use in combination with other therapies for autoimmune diseases. Finally, the study of N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, could provide further insights into its potential therapeutic use.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide involves several steps. The first step is the preparation of 2-(trifluoromethyl)phenol, which is then reacted with ethyl chloroacetate to form 2-(trifluoromethyl)phenoxy)acetic acid. The acid is then converted into its acid chloride form, which is reacted with N-(1-cyano-1-cyclopropylethyl)amine to form N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. In clinical trials, N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-14(9-19,10-6-7-10)20-13(21)8-22-12-5-3-2-4-11(12)15(16,17)18/h2-5,10H,6-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOOXQPCMRNUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide

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